molecular formula C18H20FN3O2S B2555990 N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-2-thiophenecarbohydrazide CAS No. 478078-98-7

N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-2-thiophenecarbohydrazide

Cat. No.: B2555990
CAS No.: 478078-98-7
M. Wt: 361.44
InChI Key: DBYKXIZNTZGGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-2-thiophenecarbohydrazide is a chemical compound with a complex structure that includes a fluorobenzyl group, a piperidine ring, and a thiophene moiety

Preparation Methods

The synthesis of N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-2-thiophenecarbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of a piperidine intermediate, which involves the reaction of 3-fluorobenzyl chloride with piperidine under basic conditions.

    Coupling with Thiophene Carbohydrazide: The piperidine intermediate is then coupled with 2-thiophenecarbohydrazide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-2-thiophenecarbohydrazide in high purity.

Chemical Reactions Analysis

N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzyl group, using reagents like halogens or nucleophiles.

Scientific Research Applications

N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-2-thiophenecarbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Material Science: It is explored for its use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-2-thiophenecarbohydrazide can be compared with similar compounds such as:

    N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-2-thiophenecarbohydrazide: This compound shares a similar structure but may have different substituents or functional groups, leading to variations in its properties and applications.

    N’-{[1-(3-chlorobenzyl)-4-piperidinyl]carbonyl}-2-thiophenecarbohydrazide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

    N’-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-2-thiophenecarbohydrazide: The presence of a methyl group instead of a fluorine atom can lead to differences in the compound’s chemical and physical properties.

These comparisons highlight the uniqueness of N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-2-thiophenecarbohydrazide and its potential advantages in specific applications.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2S/c19-15-4-1-3-13(11-15)12-22-8-6-14(7-9-22)17(23)20-21-18(24)16-5-2-10-25-16/h1-5,10-11,14H,6-9,12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYKXIZNTZGGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NNC(=O)C2=CC=CS2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.